molecular formula C7H11NOS B12284612 (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol CAS No. 887405-42-7

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol

Cat. No.: B12284612
CAS No.: 887405-42-7
M. Wt: 157.24 g/mol
InChI Key: LKMKVVNGSUXRQB-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol with a thiophene ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a corresponding ketone precursor. For example, the reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis has been reported to produce this compound with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve catalytic asymmetric reduction processes. These methods often employ chiral catalysts or biocatalysts to achieve the desired enantiomeric excess. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has been shown to be effective in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol depends on its specific application. In the context of pharmaceutical synthesis, it acts as a chiral intermediate that facilitates the production of enantiomerically pure drugs. The molecular targets and pathways involved are specific to the final pharmaceutical product being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group. This combination makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.

Properties

CAS No.

887405-42-7

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-amino-3-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2

InChI Key

LKMKVVNGSUXRQB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(CO)N

Origin of Product

United States

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